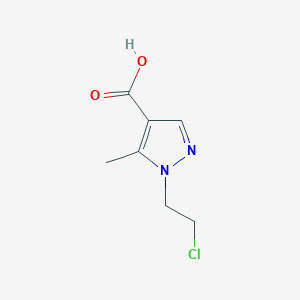
Methyl 2-methanesulfonyl-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methanesulfonyl-5-methoxybenzoate is a chemical compound with the molecular formula C10H12O5S . It is an impurity of Tiapride, a D2 and D3 dopamine receptor antagonist, and an antipsychotic drug predominantly used in the pharmacotherapy of patients with dementia .
Molecular Structure Analysis
The linear formula of Methyl 2-methanesulfonyl-5-methoxybenzoate is C10H12O5S . Unfortunately, specific details about its molecular structure are not available in the searched resources.Physical And Chemical Properties Analysis
Methyl 2-methanesulfonyl-5-methoxybenzoate has a molecular weight of 244.26 . Further physical and chemical properties are not available in the searched resources.Scientific Research Applications
Oxidation Processes
Methyl 2-methanesulfonyl-5-methoxybenzoate's applications in scientific research include oxidation processes. Ogura, Suzuki, and Tsuchihashi (1980) demonstrated the oxidation of methyl (methylthio)methyl sulfoxide, which produced bis(methylsulfinyl)methane in high yield under certain conditions. This study highlights the chemical's potential in oxidation reactions and the synthesis of sulfoxides and sulfones (Ogura, Suzuki, & Tsuchihashi, 1980).
Anaerobic Metabolism Research
In anaerobic metabolism research, Roberts, Fedorak, and Hrudey (1990) explored the metabolism of m-cresol by methanogenic cultures, indicating the role of methyl 2-methanesulfonyl-5-methoxybenzoate in studying CO2 incorporation and the formation of aromatic acids in an anaerobic environment (Roberts, Fedorak, & Hrudey, 1990).
Radical Reactions
A study by An, Zheng, and Wu (2014) involved a three-component reaction including sulfur dioxide, which results in the formation of methanesulfonohydrazides. This research showcases the application of the chemical in radical processes and the synthesis of complex organic compounds (An, Zheng, & Wu, 2014).
Sulfhydryl Group Studies
Ellman's (1959) study on tissue sulfhydryl groups, involving the synthesis of water-soluble aromatic disulfides, reflects the relevance of methyl 2-methanesulfonyl-5-methoxybenzoate in biochemistry, particularly in understanding the role and behavior of sulfhydryl groups in biological materials (Ellman, 1959).
Environmental Microbiology
Research by Bak and Finster (1993) on the formation of dimethylsulfide and methanethiol from methoxylated aromatic compounds and inorganic sulfide by anaerobic bacteria demonstrates the chemical's application in studying environmental microbiology and sulfur compound formation (Bak & Finster, 1993).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methanesulfonyl-5-methoxybenzoate are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
The methanesulfonyl group is a good leaving group in organic chemistry, often involved in substitution reactions, while the methoxy group can participate in various chemical reactions, including methylation .
Biochemical Pathways
The presence of methanesulfonyl and methoxy groups suggests that it could potentially interact with a variety of biochemical pathways involving methylation or sulfonylation processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-methanesulfonyl-5-methoxybenzoate are not well-studied. As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown. Further pharmacokinetic studies are needed to understand these properties .
Result of Action
Given the lack of specific target information, it’s challenging to predict the exact molecular and cellular effects of this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 5-methoxy-2-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-14-7-4-5-9(16(3,12)13)8(6-7)10(11)15-2/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBRMRWVMDMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methanesulfonyl-5-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2896547.png)
![Tert-butyl N-[(1-imino-1-oxothian-4-yl)methyl]carbamate](/img/structure/B2896549.png)



![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2896556.png)

![3-cyano-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2896562.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B2896565.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2896569.png)
